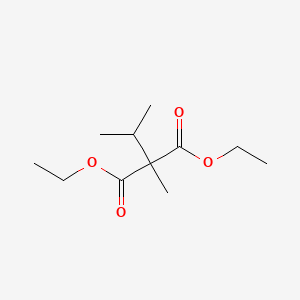
2,4-二氯-6-乙基-1,3,5-三嗪
描述
2,4-Dichloro-6-ethyl-1,3,5-triazine is an organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the triazine ring. It is widely used in various chemical and industrial applications due to its reactivity and versatility.
科学研究应用
2,4-Dichloro-6-ethyl-1,3,5-triazine has a wide range of applications in scientific research:
作用机制
Target of Action
2,4-Dichloro-6-ethyl-1,3,5-triazine is a derivative of the 1,3,5-triazine class of compounds . These compounds are known for their wide range of applications, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties . Therefore, the primary targets of 2,4-Dichloro-6-ethyl-1,3,5-triazine could be similar biological targets that are affected by other 1,3,5-triazines.
Mode of Action
The mode of action of 2,4-Dichloro-6-ethyl-1,3,5-triazine involves nucleophilic substitution reactions . The compound undergoes nucleophilic reactions with various substrates, leading to the formation of new compounds . The remarkable reactivity and unique structure of the s-triazine moiety allow it to be useful in many material and pharmaceutical applications .
Biochemical Pathways
For instance, some 1,3,5-triazines are known to exhibit antitumor properties, suggesting they may interact with pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
The compound’s solubility in different solvents, such as chloroform and methanol, suggests it may have good bioavailability .
Result of Action
For example, some 1,3,5-triazines are known to have antitumor properties, suggesting that 2,4-Dichloro-6-ethyl-1,3,5-triazine may also have potential antitumor effects .
Action Environment
The action of 2,4-Dichloro-6-ethyl-1,3,5-triazine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as its reactions with other compounds can be controlled under specific temperature conditions . Furthermore, the compound’s stability can be influenced by the presence of an inert atmosphere .
生化分析
Biochemical Properties
2,4-Dichloro-6-ethyl-1,3,5-triazine plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols . This interaction can lead to the formation of new compounds with different biochemical properties. Additionally, 2,4-Dichloro-6-ethyl-1,3,5-triazine can form complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of 2,4-Dichloro-6-ethyl-1,3,5-triazine on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2,4-Dichloro-6-ethyl-1,3,5-triazine can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . It can also affect the expression of genes related to cell growth and differentiation, thereby influencing cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6-ethyl-1,3,5-triazine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. It can bind to the active site of enzymes, preventing the substrate from binding and thus inhibiting the enzyme’s activity . Additionally, 2,4-Dichloro-6-ethyl-1,3,5-triazine can interact with DNA, leading to changes in gene expression. This interaction can result in the activation or repression of specific genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-ethyl-1,3,5-triazine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-6-ethyl-1,3,5-triazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products with different biochemical properties . Long-term exposure to 2,4-Dichloro-6-ethyl-1,3,5-triazine can result in cumulative effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-ethyl-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 2,4-Dichloro-6-ethyl-1,3,5-triazine have been associated with liver and kidney toxicity in animal models . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
2,4-Dichloro-6-ethyl-1,3,5-triazine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biochemical properties . The compound can also influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways . These interactions can result in changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-ethyl-1,3,5-triazine within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments . Additionally, the localization and accumulation of 2,4-Dichloro-6-ethyl-1,3,5-triazine can be affected by its chemical properties, such as its hydrophobicity and molecular size .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-ethyl-1,3,5-triazine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2,4-Dichloro-6-ethyl-1,3,5-triazine can localize to the nucleus, where it can interact with DNA and influence gene expression . Additionally, its localization to other organelles, such as the mitochondria, can affect cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms at the 2 and 4 positions with ethyl groups. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-6-ethyl-1,3,5-triazine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation or crystallization to isolate the desired compound .
化学反应分析
Types of Reactions: 2,4-Dichloro-6-ethyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents such as sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in the formation of an amino-triazine derivative, while substitution with an alcohol yields an alkoxy-triazine .
相似化合物的比较
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with a methoxy group instead of an ethyl group.
2,4-Dichloro-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of an ethyl group.
2,4-Dichloro-6-(ethylamino)-1,3,5-triazine: Features an ethylamino group instead of an ethyl group.
Uniqueness: 2,4-Dichloro-6-ethyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other triazine derivatives.
属性
IUPAC Name |
2,4-dichloro-6-ethyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVXAMGGIRUOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274515 | |
| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-72-6 | |
| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 698-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)




![N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1293734.png)







